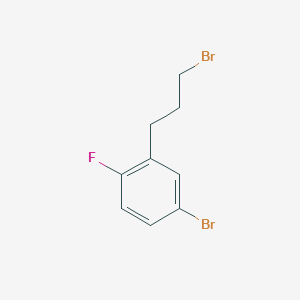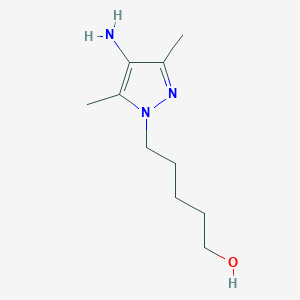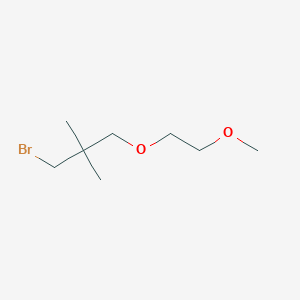
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane typically involves the bromination of 3-(2-methoxyethoxy)-2,2-dimethylpropane. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(2-methoxyethoxy)-2,2-dimethylpropanol, 3-(2-methoxyethoxy)-2,2-dimethylpropionitrile, or 3-(2-methoxyethoxy)-2,2-dimethylpropylamine are formed.
Elimination Reactions: Alkenes such as 3-(2-methoxyethoxy)-2,2-dimethylpropene are produced.
Oxidation and Reduction: Products include 3-(2-methoxyethoxy)-2,2-dimethylpropanal, 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid, and 3-(2-methoxyethoxy)-2,2-dimethylpropanol.
Applications De Recherche Scientifique
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with a different substitution pattern.
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but differs in the carbon chain length and substitution.
1-Bromo-3-(2-methoxyethoxy)benzene: Contains a benzene ring instead of a propane backbone
Uniqueness
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C8H17BrO2 |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
1-bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane |
InChI |
InChI=1S/C8H17BrO2/c1-8(2,6-9)7-11-5-4-10-3/h4-7H2,1-3H3 |
Clé InChI |
VWIFBGVUWYPYDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCCOC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
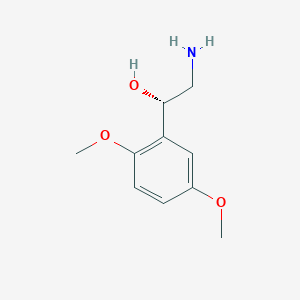
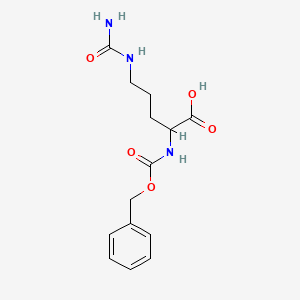
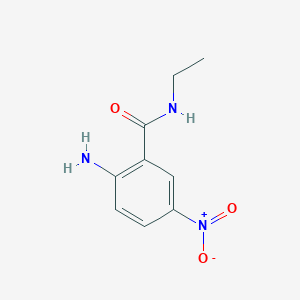
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
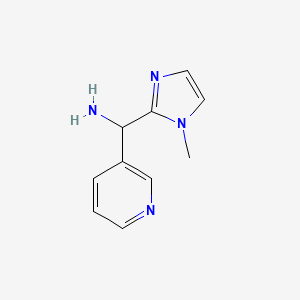
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
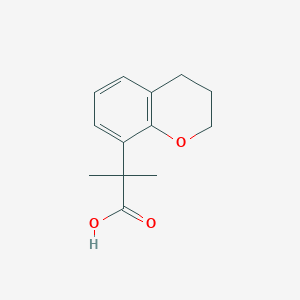

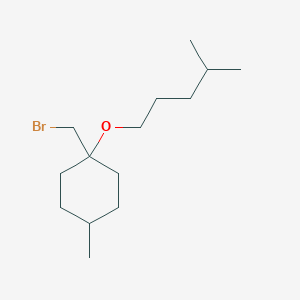

![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
